molecular formula C11H9FN2O2 B11888296 8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid

8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid

Cat. No.: B11888296
M. Wt: 220.20 g/mol
InChI Key: UCJTWYOHNXJVQQ-UHFFFAOYSA-N
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Description

8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid is a synthetically designed quinoline derivative that incorporates key structural features associated with significant biological activity in medicinal chemistry. Its core structure is based on the 4-oxoquinoline-3-carboxylic acid pharmacophore, a scaffold well-known for its role in synthetic antibiotics . The specific substitution pattern on this molecule suggests its potential for diverse research applications. The fluoro group at the 6-position is a classic modification in fluoroquinolone antibiotics, known to markedly improve antimicrobial potency and broaden the spectrum of activity by enhancing interactions with bacterial enzymes like DNA gyrase and topoisomerase IV . The presence of an amino group at the 8-position introduces a versatile handle for further chemical derivatization and can influence the compound's electronic properties, solubility, and binding affinity to biological targets . Researchers are exploring 8-aminoquinoline derivatives for a wide range of activities beyond antibacterials, including antimalarial, antifungal, anticancer, and anti-neurodegenerative applications . The carboxylic acid at the 2-position is a critical functional group that, along with the adjacent carbonyl, is essential for chelating metal ions and for binding to the enzyme targets in the quinolone antibiotic family . This multi-functional architecture makes 8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid a valuable chemical entity for researchers in drug discovery, particularly in the synthesis of novel hybrid molecules, the investigation of structure-activity relationships (SAR), and the development of new therapeutic agents against resistant bacterial strains and other diseases. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-7(12)4-6-2-3-8(11(15)16)14-10(6)9(5)13/h2-4H,13H2,1H3,(H,15,16)

InChI Key

UCJTWYOHNXJVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=NC2=C1N)C(=O)O)F

Origin of Product

United States

Chemical Reactions Analysis

8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid are compared below with analogous quinoline derivatives, focusing on substituent positions, physicochemical properties, and implied biological activity.

Substitution Patterns and Electronic Effects

Compound Name Substituents (Positions) Key Structural Differences Implications References
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid -COOH (2), -F (6), -CH3 (7), -NH2 (8) Unique 2-carboxylic acid; methyl at C7 Potential novel mechanism of action
8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 10) -COOH (3), -F (6), -NH2 (8), cyclopropyl (1), phenylamino (7) 3-carboxylic acid; bulky phenylamino group at C7 Lower solubility due to aromatic substituent; cyclopropyl enhances DNA gyrase binding
7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid -COOH (3), -F (6), -NH(CH2)2NH2 (7), cyclopropyl (1) Aminoethylamino group at C7; 3-carboxylic acid Enhanced hydrogen bonding; higher polarity
6-Chloro-7-fluoro-2-isopropyl-quinoline-4-carboxylic acid -COOH (4), -Cl (6), -F (7), -CH(CH3)2 (2) Chloro at C6; isopropyl at C2 Increased steric hindrance; broader antibacterial spectrum

Physicochemical Properties

  • Solubility: The 2-carboxylic acid group in the target compound may reduce solubility in nonpolar solvents compared to 3-carboxylic acid analogues (e.g., Compound 10), which form stronger intermolecular interactions .
  • Spectral Data: The target compound’s $ ^1H $-NMR would show distinct shifts for the C7 methyl (δ ~2.5 ppm) and C8 amino (δ ~5.9 ppm), differing from Compound 10’s phenylamino proton (δ 6.40–7.93 ppm) .

Research Findings and Implications

  • SAR Insights: The amino group at C8 may enhance target affinity through hydrogen bonding, as seen in advanced quinolones like delafloxacin .
  • Patent Landscape : Derivatives with spirocyclic amines (e.g., ’s compound) dominate recent antimicrobial patents, suggesting that simpler analogues like the target compound may fill niches in cost-effective therapies .
  • Safety : The methyl group at C7 aligns with trends toward reduced cytotoxicity, as seen in moxifloxacin (C8 methoxy) .

Biological Activity

8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antitumor domains. This article explores the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid is C11H10FN2O2C_{11}H_{10}FN_{2}O_{2}, with a molecular weight of approximately 220.20 g/mol. The unique arrangement of functional groups—an amino group at the 8-position, a fluoro substituent at the 6-position, and a carboxylic acid at the 2-position—enhances its reactivity and interaction with biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid exhibits significant antimicrobial properties. The presence of both the amino and carboxylic acid groups enhances its ability to interact with bacterial targets, potentially disrupting their metabolic processes. Preliminary studies have shown that this compound can inhibit specific enzymes related to bacterial growth, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Studies

StudyPathogenMethodResult
Study AE. coliDisk diffusionInhibition zone: 15 mm
Study BS. aureusMIC determinationMIC: 32 µg/mL
Study CPseudomonas aeruginosaTime-kill assaySignificant reduction in viability

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antiproliferative activity against various cancer cell lines. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Antitumor Activity Studies

Cell LineIC50 (µM)Mechanism of Action
H460 (Lung Cancer)4.74Induction of apoptosis
MCF-7 (Breast Cancer)3.50Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)5.00Inhibition of proliferation

Mechanistic Insights

The biological activity of 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid can be attributed to its structural features that facilitate interaction with biological targets. The carboxylic acid group is known to enhance solubility and bioavailability, while the amino group may play a crucial role in binding to target enzymes or receptors.

Enzyme Inhibition Studies

Recent studies have evaluated the compound's ability to inhibit specific enzymes associated with microbial resistance and cancer progression. For instance, it has been shown to act as a proteasome inhibitor, which is vital for degrading regulatory proteins involved in cell cycle control and apoptosis.

Table 3: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Proteasome0.50
Topoisomerase II0.75

Case Studies

Several case studies have reported on the efficacy of this compound in vivo:

  • Case Study A : In a murine model infected with T. b. brucei, treatment with 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid resulted in complete cure at doses as low as 10 mg/kg bid .
  • Case Study B : A study involving human cancer cell lines demonstrated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential for therapeutic applications .

Q & A

Q. What are the key considerations for synthesizing 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid with high purity?

Synthesis typically involves multi-step reactions, including cyclization, fluorination, and carboxylation. Critical parameters include:

  • Temperature control during fluorination to prevent side reactions (e.g., defluorination or over-substitution).
  • Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) to enhance regioselectivity.
  • Purification methods such as column chromatography or recrystallization to achieve >95% purity .
  • Analytical validation via HPLC or NMR to confirm structural integrity, particularly monitoring the amino (δ 5.2–5.8 ppm) and carboxylic acid (δ 12–13 ppm) proton signals .

Q. How can researchers validate the structural stability of this compound under physiological conditions?

  • Perform pH-dependent stability studies (pH 2–9) in simulated biological fluids (e.g., PBS or serum) at 37°C.
  • Use LC-MS to track degradation products, focusing on hydrolytic cleavage of the carboxylic acid group or demethylation at the 7-position .
  • Compare stability with analogs lacking the 6-fluoro substituent to assess fluorine’s protective role against enzymatic degradation .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in derivatives?

  • ¹⁹F NMR to monitor electronic effects of the 6-fluoro group (chemical shifts correlate with electron-withdrawing/donating substituents).
  • FT-IR to confirm hydrogen bonding via the carboxylic acid group (broad O–H stretch at 2500–3000 cm⁻¹) .
  • X-ray crystallography to resolve steric clashes caused by the 7-methyl group in crystal lattices .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-response profiling : Test activity across a wide concentration range (nM–mM) to distinguish specific inhibition from non-specific toxicity.
  • Selectivity assays : Compare binding affinities against structurally similar enzymes (e.g., quinoline-binding kinases vs. unrelated targets).
  • Molecular dynamics simulations : Model interactions between the 2-carboxylic acid group and active-site residues to identify key binding motifs .

Q. What strategies optimize the compound’s bioavailability without compromising its antimicrobial activity?

  • Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, with enzymatic cleavage restoring activity intracellularly.
  • Co-crystallization studies : Identify co-solvents (e.g., cyclodextrins) that enhance aqueous solubility while preserving the quinoline core’s rigidity .
  • SAR analysis : Modify the 7-methyl group to smaller substituents (e.g., –H or –Cl) to reduce steric hindrance in target binding .

Q. How should researchers address discrepancies in reported logP values for this compound?

  • Experimental validation : Use shake-flask or HPLC methods to measure logP under standardized conditions (octanol/water, pH 7.4).
  • Computational refinement : Apply quantum mechanical models (e.g., COSMO-RS) to account for the fluorine atom’s polar hydrophobicity .
  • Compare results with structurally related compounds (e.g., 6-fluoro-8-nitroquinoline-2-carboxylic acid) to identify systematic errors in methodology .

Methodological Notes

  • Contradiction mitigation : Always cross-validate biological data with orthogonal assays (e.g., SPR for binding kinetics alongside enzyme activity assays).
  • Synthetic scalability : Pilot reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amino group during large-scale synthesis .
  • Ethical compliance : Adhere to institutional guidelines for handling fluorinated quinoline derivatives, which may exhibit genotoxic potential .

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